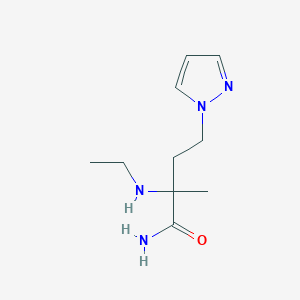
Iminodiacetic acid ethylester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iminodiacetic acid ethylester is an organic compound that belongs to the class of iminodiacetic acids. It is characterized by the presence of an ethyl ester group attached to the iminodiacetic acid structure. This compound is known for its ability to form stable complexes with metal ions, making it a valuable ligand in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of iminodiacetic acid ethylester typically involves the esterification of iminodiacetic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction can be represented as follows:
HN(CH2COOH)2+C2H5OH→HN(CH2COOC2H5)2+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale production of this compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Iminodiacetic acid ethylester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Iminodiacetic acid.
Reduction: Iminodiacetic acid ethyl alcohol.
Substitution: Various substituted iminodiacetic acid derivatives.
Applications De Recherche Scientifique
Iminodiacetic acid ethylester has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound is employed in the study of metal ion interactions with biomolecules.
Medicine: Iminodiacetic acid derivatives are used in diagnostic imaging, particularly in hepatobiliary imaging.
Industry: It is utilized in the synthesis of chelating agents and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of iminodiacetic acid ethylester involves its ability to chelate metal ions. The nitrogen and oxygen atoms in the iminodiacetic acid structure act as electron donors, forming stable complexes with metal ions. This chelation process is crucial in various applications, including metal ion separation and purification.
Comparaison Avec Des Composés Similaires
Nitrilotriacetic acid: Another chelating agent with a similar structure but with an additional carboxymethyl group.
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with a more complex structure and higher chelating capacity.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with even more donor atoms, providing stronger metal ion binding.
Uniqueness: Iminodiacetic acid ethylester is unique due to its specific structure, which allows for selective chelation of certain metal ions. Its ethyl ester group also provides distinct reactivity compared to other chelating agents, making it valuable in specific applications where other chelating agents may not be suitable.
Propriétés
Formule moléculaire |
C6H11NO4 |
|---|---|
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
2-[(2-ethoxy-2-oxoethyl)amino]acetic acid |
InChI |
InChI=1S/C6H11NO4/c1-2-11-6(10)4-7-3-5(8)9/h7H,2-4H2,1H3,(H,8,9) |
Clé InChI |
VVKZCUGDWOHEBO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(1R,3R)-3-{[(benzyloxy)carbonyl]amino}-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13524323.png)
![3-[4-(Methylethyl)phenyl]morpholine](/img/structure/B13524326.png)

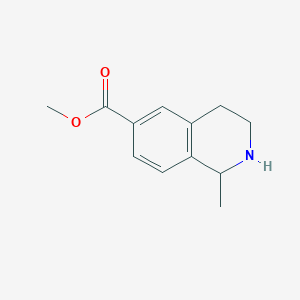

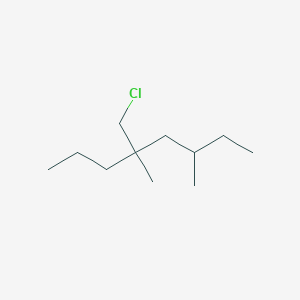
![4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile](/img/structure/B13524345.png)
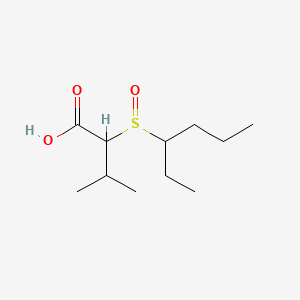
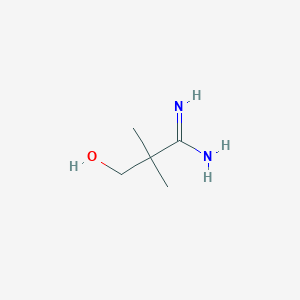
![3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride](/img/structure/B13524353.png)
![1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanaminedihydrochloride](/img/structure/B13524359.png)
